5-Bromo-2-(1-methylsulfonylcyclobutyl)-1,3-thiazole
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Overview
Description
5-Bromo-2-(1-methylsulfonylcyclobutyl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a bromine atom at the 5-position, a methylsulfonyl group attached to a cyclobutyl ring at the 2-position, and a thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-methylsulfonylcyclobutyl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the bromine atom and the methylsulfonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1-methylsulfonylcyclobutyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Cyclization Reactions: The thiazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of various substituted thiazoles, while oxidation of the methylsulfonyl group can produce sulfone derivatives.
Scientific Research Applications
5-Bromo-2-(1-methylsulfonylcyclobutyl)-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1-methylsulfonylcyclobutyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-2-(1-methylsulfonylcyclobutyl)-1,3-thiazole include other thiazole derivatives with different substituents, such as:
- 5-Bromo-2-(methylsulfonyl)benzotrifluoride
- 5-Bromo-2-(methylsulfonyl)benzothiazole
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a bromine atom, a methylsulfonyl group, and a cyclobutyl ring attached to the thiazole structure
Properties
Molecular Formula |
C8H10BrNO2S2 |
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Molecular Weight |
296.2 g/mol |
IUPAC Name |
5-bromo-2-(1-methylsulfonylcyclobutyl)-1,3-thiazole |
InChI |
InChI=1S/C8H10BrNO2S2/c1-14(11,12)8(3-2-4-8)7-10-5-6(9)13-7/h5H,2-4H2,1H3 |
InChI Key |
YDPDZGZVKHLKHO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CCC1)C2=NC=C(S2)Br |
Origin of Product |
United States |
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